L-Valinamide hydrochloride

Vue d'ensemble

Description

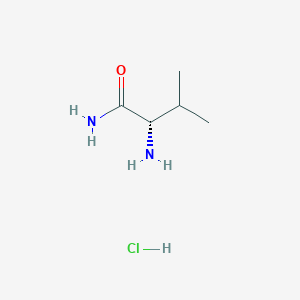

L-Valinamide hydrochloride is a chemical compound with the linear formula (CH3)2CHCH(NH2)CONH2 · HCl . It has a molecular weight of 152.62 . It is used as a reagent in the synthesis of alkylpyrazines and also in the synthesis of elastase inhibitory activity .

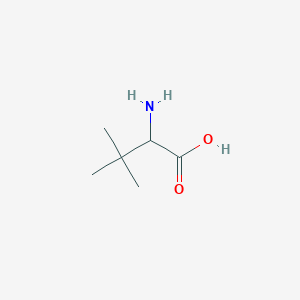

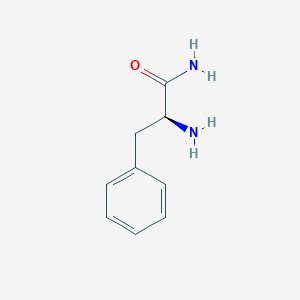

Molecular Structure Analysis

The molecular formula of L-Valinamide hydrochloride is C5H12N2O·HCl . The structure is consistent with this formula . More detailed structural analysis such as bond lengths and angles would require more specific studies or computational modeling.Physical And Chemical Properties Analysis

L-Valinamide hydrochloride is a solid at room temperature . It has an optical activity of [α]25/D +25.8°, c = 1 in H2O . Its melting point is 266-270 °C (lit.) .Applications De Recherche Scientifique

Synthesis of Alkylpyrazines

L-Valinamide hydrochloride is utilized as a reagent in the synthesis of alkylpyrazines , which are compounds known for their role in flavor chemistry. Alkylpyrazines contribute to the nutty, roasted flavors found in foods like coffee, bread, and chocolate.

Elastase Inhibitory Activity

This compound is also used in synthesizing substances with elastase inhibitory activity . Elastase is an enzyme that breaks down elastin, an important protein in connective tissues. Inhibitors of elastase have potential therapeutic applications in conditions like emphysema and cystic fibrosis where elastase activity is detrimental.

Peptide Synthesis

L-Valinamide hydrochloride serves as a building block in peptide synthesis . Peptides have a wide range of applications, including as hormones, neurotransmitters, and as therapeutic agents for various diseases.

Pharmaceutical Research

In pharmaceutical research, L-Valinamide hydrochloride can be used to develop new drugs with potential enzyme inhibitory properties . This can lead to the discovery of new treatments for diseases where enzyme regulation is crucial.

Chemical Research

It’s involved in chemical research where its properties can help in understanding the mechanisms of amide bond formation , which is fundamental in organic chemistry and biochemistry.

Material Science

L-Valinamide hydrochloride may be used in material science to create polymers or other complex materials that require specific organic building blocks .

Biochemical Studies

This compound can be part of biochemical studies focusing on protein interactions and stability , given its structural similarity to amino acid residues found in proteins .

Analytical Chemistry

Lastly, it can be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods that analyze similar compounds .

Thermo Fisher Scientific - L-Valinamide hydrochloride MilliporeSigma - L-Valinamide hydrochloride MilliporeSigma - Amino Acids, Resins & Reagents for Peptide Synthesis

Mécanisme D'action

Target of Action

L-Valinamide hydrochloride is a derivative of the amino acid valine . . It’s often used as a reagent in the synthesis of other compounds .

Result of Action

It’s often used as a reagent in the synthesis of other compounds , but its direct effects on cells and molecules are currently unknown.

Propriétés

IUPAC Name |

(2S)-2-amino-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCNYSGKNAWXFL-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546791 | |

| Record name | L-Valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Valinamide hydrochloride | |

CAS RN |

3014-80-0 | |

| Record name | L-Valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

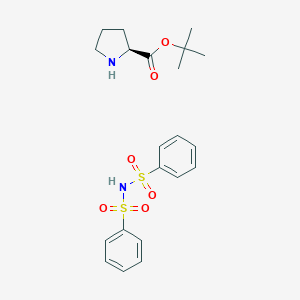

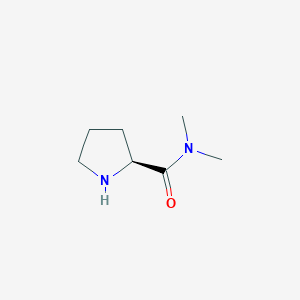

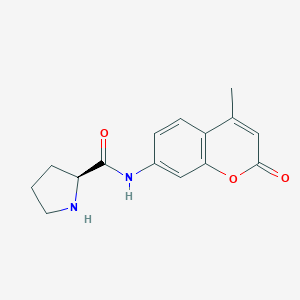

Feasible Synthetic Routes

Q & A

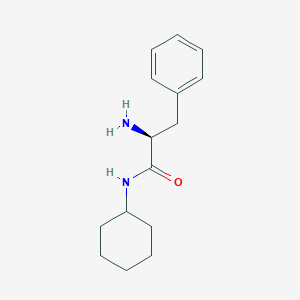

Q1: What role does L-Valinamide hydrochloride play in the synthesis of chiral organocatalysts?

A1: L-Valinamide hydrochloride serves as a readily available chiral building block for creating diverse chiral diamines. These diamines are then further reacted to form urea and thiourea derivatives that can function as effective organocatalysts. In the study, L-Valinamide hydrochloride was specifically used to synthesize compound 4i, a regioisomer of another catalyst (4a) derived from N-Boc protected L-Valine. This highlights the versatility of L-Valinamide hydrochloride in generating diverse catalyst structures. []

Q2: How does the structure of the organocatalyst derived from L-Valinamide hydrochloride influence its catalytic activity?

A2: While the paper doesn't directly investigate the catalytic activity of 4i, it does explore the impact of different substituents on the catalyst structure. The research demonstrates that modifications to the substituents at the nitrogen atoms and variations in the urea/thiourea component significantly affect the enantioselectivity and yield of the nitro-Michael addition reactions. [] This suggests that the specific structure of 4i, derived from L-Valinamide hydrochloride, could offer unique reactivity and selectivity profiles compared to other catalysts in the study.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.